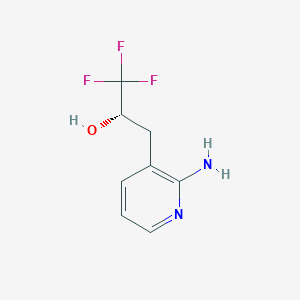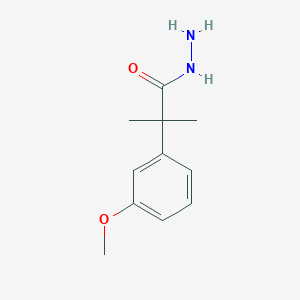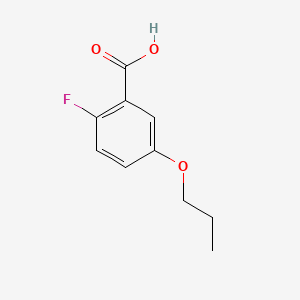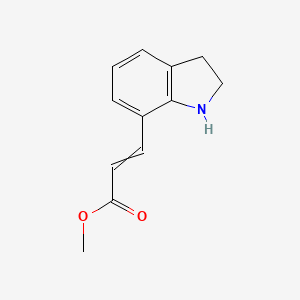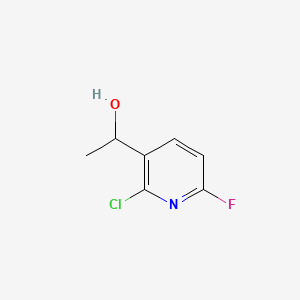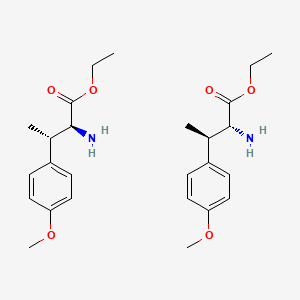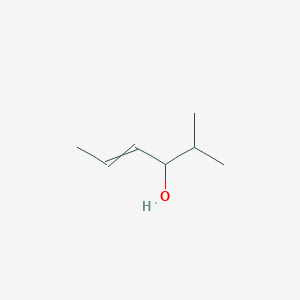
2-Methyl-4-hexen-3-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-hexen-3-ol is an organic compound with the molecular formula C7H14O. It is an unsaturated alcohol, characterized by the presence of a double bond and a hydroxyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions: 2-Methyl-4-hexen-3-ol can be synthesized through several methods. One common approach involves the selective hydrogenation of 2-methyl-4-hexyn-3-ol using a heterogeneous catalyst such as palladium on carbon (Pd/C) under mild conditions . The reaction typically occurs at a temperature of around 60°C and can be completed within a few hours.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale hydrogenation reactors. The process is optimized for high yield and purity, utilizing advanced catalysts and controlled reaction conditions to ensure efficient conversion of starting materials.
化学反应分析
Types of Reactions: 2-Methyl-4-hexen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield saturated alcohols using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or acids.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other oxidizing agents under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4), and halogenating agents like thionyl chloride (SOCl2).
Major Products:
Oxidation: Aldehydes, ketones.
Reduction: Saturated alcohols.
Substitution: Halogenated compounds, ethers.
科学研究应用
2-Methyl-4-hexen-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is utilized in the production of flavors, fragrances, and other fine chemicals.
作用机制
The mechanism of action of 2-Methyl-4-hexen-3-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of oxidative stress pathways.
相似化合物的比较
2-Hexen-4-ol: Similar structure but lacks the methyl group at the second position.
4-Hexen-3-ol: Similar structure but lacks the methyl group at the fourth position.
2-Methyl-4-hexyn-3-ol: Similar structure but contains a triple bond instead of a double bond.
Uniqueness: 2-Methyl-4-hexen-3-ol is unique due to its specific structural features, including the presence of both a double bond and a methyl group
属性
CAS 编号 |
4798-60-1 |
|---|---|
分子式 |
C7H14O |
分子量 |
114.19 g/mol |
IUPAC 名称 |
2-methylhex-4-en-3-ol |
InChI |
InChI=1S/C7H14O/c1-4-5-7(8)6(2)3/h4-8H,1-3H3 |
InChI 键 |
WFRYPJOHULJNDS-UHFFFAOYSA-N |
规范 SMILES |
CC=CC(C(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


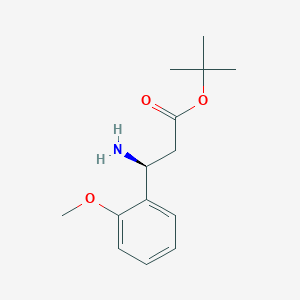
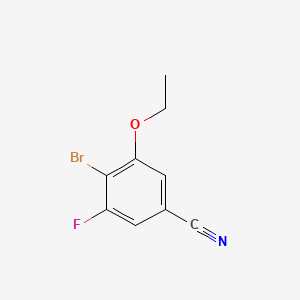
![5-Bromoimidazo[1,5-a]pyridine-1-carboxaldehyde](/img/structure/B13900649.png)
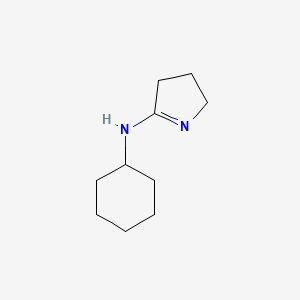
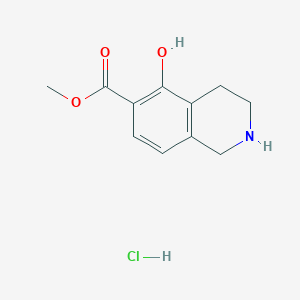
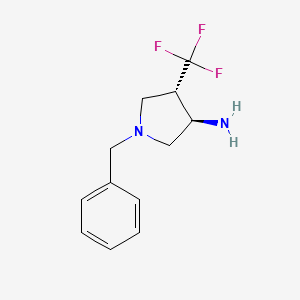
![1-{6-Chloropyrazolo[1,5-a]pyridin-3-yl}ethan-1-one](/img/structure/B13900674.png)
![6-Bromo-1-methylimidazo[4,5-c]pyridin-2-amine](/img/structure/B13900678.png)
